An In-Depth Technical Guide to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a halogenated and methoxylated derivative of the 1,5-naphthyridine heterocyclic scaffold. The 1,5-naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to serve as a bioisostere for quinoline and other fused heterocyclic systems. The strategic placement of bromo, fluoro, and methoxy substituents on this scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | [PubChem][1] |
| CAS Number | 724788-70-9 | [PubChem][1] |
| Molecular Formula | C₉H₆BrFN₂O | [PubChem][1] |
| Molecular Weight | 257.06 g/mol | [PubChem][1] |
| Canonical SMILES | COC1=NC2=C(C=C1)N=CC(F)=C2Br | [PubChem][1] |
| InChI | InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | [PubChem][1] |
| InChIKey | KBDDFKYRMCBPOT-UHFFFAOYSA-N | [PubChem][1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.3 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
| Exact Mass | 255.96475 Da | [PubChem][1] |
| Monoisotopic Mass | 255.96475 Da | [PubChem][1] |
| Topological Polar Surface Area | 35 Ų | [PubChem][1] |
| Heavy Atom Count | 14 | [PubChem][1] |
| Complexity | 207 | [PubChem][1] |
Synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
The synthesis of substituted 1,5-naphthyridines can be achieved through various synthetic strategies. While a specific, detailed experimental protocol for the synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis likely involving the construction of the 1,5-naphthyridine core followed by functionalization.
General synthetic approaches to the 1,5-naphthyridine scaffold often employ cyclization reactions such as the Skraup or Friedländer synthesis, starting from appropriately substituted aminopyridines.
A plausible synthetic workflow for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine would likely involve the following key transformations:
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Construction of a substituted pyridine precursor: This would involve the synthesis of a pyridine ring bearing the necessary substituents, or precursors to them, to direct the formation of the desired naphthyridine isomer.
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Annulation to form the 1,5-naphthyridine core: This could be achieved through a condensation and cyclization reaction, for instance, by reacting a substituted 3-aminopyridine derivative with a suitable dicarbonyl compound or its equivalent.
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Introduction of the bromo, fluoro, and methoxy groups: These functional groups could be introduced at various stages of the synthesis through halogenation, fluorination, and methoxylation reactions. The timing of these introductions would be critical to ensure the correct regiochemistry.
Caption: Plausible synthetic logic for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.
Chemical Reactivity
The reactivity of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is dictated by the interplay of its electron-deficient naphthyridine core and the electronic effects of its substituents. The bromine atom at the 8-position is a key functional handle for cross-coupling reactions, while the fluoro and methoxy groups modulate the reactivity of the aromatic system.
Suzuki-Miyaura Cross-Coupling
A notable and synthetically valuable reaction of this compound is the Suzuki-Miyaura cross-coupling. The carbon-bromine bond at the 8-position can be readily activated by a palladium catalyst to form a new carbon-carbon bond with a variety of boronic acids or their derivatives. This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at this position, enabling the rapid diversification of the 1,5-naphthyridine scaffold.
A key application of this reactivity is demonstrated in the synthesis of precursors to the potent antibiotic GSK966587.[2] In this synthesis, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine undergoes a Suzuki cross-coupling reaction with pyridine-tris(1-methylethenyl)boroxin.[2]
Experimental Protocol: Illustrative Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide, which can be adapted for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.
Materials:
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8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
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Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
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To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, the arylboronic acid, the palladium catalyst, and the base.
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The unique substitution pattern of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine makes it a highly valuable intermediate for the synthesis of novel drug candidates.
The primary application of this compound lies in its role as a versatile building block. The presence of multiple, distinct functional groups allows for sequential and regioselective modifications, providing access to a wide range of complex molecular architectures.
As previously mentioned, a significant application of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is in the synthesis of precursors to the antibiotic GSK966587.[2] This highlights its utility in the development of novel antibacterial agents. The ability to perform Suzuki-Miyaura coupling at the 8-position allows for the introduction of various side chains, which can be further elaborated to modulate the biological activity and pharmacokinetic properties of the resulting molecules.
The 1,5-naphthyridine core itself has been associated with a broad spectrum of biological activities, including but not limited to:
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Anticancer activity
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Antimicrobial activity
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Anti-inflammatory activity
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Kinase inhibition
The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence the compound's electronic properties and solubility. Therefore, derivatives synthesized from 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine are promising candidates for screening in various drug discovery programs.
Safety and Handling
Based on GHS classifications from one notification to the ECHA C&L Inventory, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is classified as follows:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
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Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
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Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P264: Wash skin thoroughly after handling.[1]
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P270: Do not eat, drink or smoke when using this product.[1]
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P271: Use only outdoors or in a well-ventilated area.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P301+P317: IF SWALLOWED: Get medical help.[1]
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P302+P352: IF ON SKIN: Wash with plenty of water.[1]
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
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P317: Get medical help.[1]
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P321: Specific treatment (see supplemental first aid instruction on this label).[1]
-
P330: Rinse mouth.[1]
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P362+P364: Take off contaminated clothing and wash it before reuse.[1]
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P501: Dispose of contents/container to an approved waste disposal plant.[1]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A material safety data sheet (MSDS) should be consulted for detailed safety and handling information.
Conclusion
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a strategically functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its key feature is the presence of a bromine atom that serves as a versatile handle for cross-coupling reactions, enabling the synthesis of a diverse library of substituted 1,5-naphthyridine derivatives. While detailed experimental data on its synthesis and physicochemical properties are not widely published, its utility has been demonstrated in the synthesis of complex molecules of pharmaceutical interest. For researchers and scientists in the field of drug development, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine represents a valuable and reactive building block for the exploration of novel chemical space and the development of new therapeutic agents.
References
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. 2020, 25(15), 3508. [Link]
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8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. PubChem. [Link]
